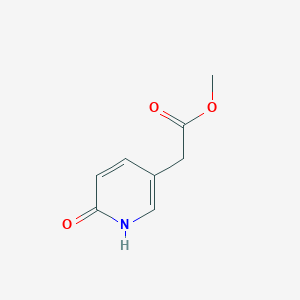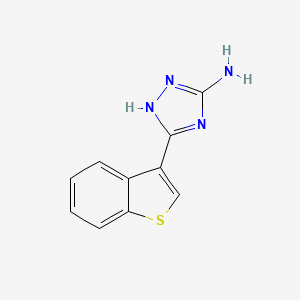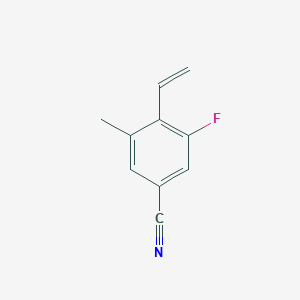
3-Fluoro-5-methyl-4-vinylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-methyl-4-vinylbenzonitrile is an organic compound with the molecular formula C10H8FN It is a derivative of benzonitrile, characterized by the presence of a fluoro group at the 3-position, a methyl group at the 5-position, and a vinyl group at the 4-position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methyl-4-vinylbenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, such as 3-fluorotoluene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Bromination: The amino group is converted to a bromo group through bromination.
Vinylation: The bromo group is replaced with a vinyl group using a suitable vinylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-methyl-4-vinylbenzonitrile can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the fluoro and methyl groups, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The nitrile group can be involved in nucleophilic substitution reactions.
Oxidation and Reduction: The vinyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide can be used for cyanation reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce cyano-substituted compounds.
Aplicaciones Científicas De Investigación
3-Fluoro-5-methyl-4-vinylbenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-methyl-4-vinylbenzonitrile involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the vinyl and nitrile groups can engage in covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methylbenzonitrile: Similar structure but lacks the vinyl group.
3-Fluoro-5-methylbenzoic acid: Similar structure but has a carboxylic acid group instead of the nitrile group.
4-Fluoro-3-methylbenzoyl chloride: Similar structure but has a benzoyl chloride group instead of the nitrile group.
Uniqueness
3-Fluoro-5-methyl-4-vinylbenzonitrile is unique due to the presence of the vinyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C10H8FN |
|---|---|
Peso molecular |
161.18 g/mol |
Nombre IUPAC |
4-ethenyl-3-fluoro-5-methylbenzonitrile |
InChI |
InChI=1S/C10H8FN/c1-3-9-7(2)4-8(6-12)5-10(9)11/h3-5H,1H2,2H3 |
Clave InChI |
RNRSKAHJEVLOHU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C=C)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


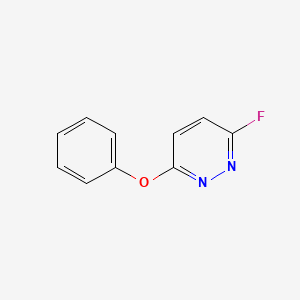
![[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid](/img/structure/B13665112.png)
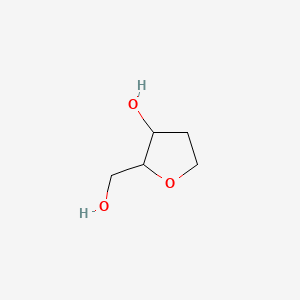

![2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester](/img/structure/B13665134.png)
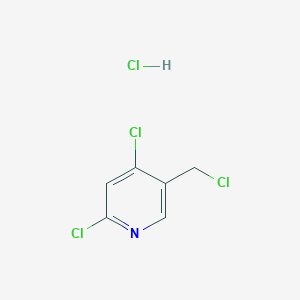

![(S)-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13665147.png)
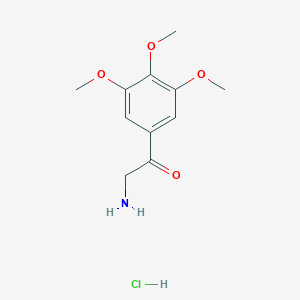
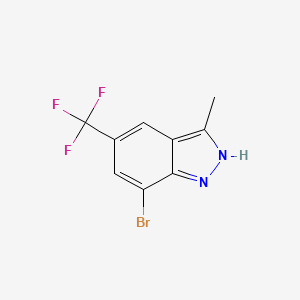
![8-Bromo-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665168.png)
![6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13665172.png)
